Hydrogen-Bond Acceptor Count Differentiation
The target compound possesses 4 hydrogen-bond acceptor (HBA) sites due to the methoxymethyl ether oxygen in addition to the pyrazole N2, dioxabicyclo oxygens, and bromine. In contrast, the direct N-ethyl analog (CAS 473731-68-9) has only 3 HBA sites, as its N1 substituent is a simple ethyl group lacking an ether oxygen . This difference is relevant for target engagement predictions and solubility behavior in medicinal chemistry campaigns. The N-methyl analog (CAS 1353960-36-7) similarly has only 3 HBA sites .
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 4 HBA (pyrazole N, methoxymethyl O, two dioxabicyclo O atoms) |
| Comparator Or Baseline | 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-ethyl-1H-pyrazole: 3 HBA (no ether O on N1 substituent) |
| Quantified Difference | +1 HBA (33% increase in H-bond acceptor capacity at N1 substituent) |
| Conditions | Computed from molecular formula and SMILES; PubChem/Cactvs descriptor computation |
Why This Matters
A one-unit increase in HBA count alters predicted solubility and protein-ligand interaction potential, making the compound a chemically distinct choice for fragment-based or H-bond-driven target engagement optimization.
